1-(4-bromophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(4-bromophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-2,5-dione is a complex organic compound that features a bromophenyl group, a dihydroisoquinoline moiety, and a pyrrolidine-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the reaction of maleic anhydride with an appropriate amine under controlled conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated benzene derivative.
Formation of the Dihydroisoquinoline Moiety: This step involves the cyclization of an appropriate precursor to form the dihydroisoquinoline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-bromophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-bromophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
- 1-(4-chlorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-2,5-dione
- 1-(4-fluorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-2,5-dione
- 1-(4-methylphenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-2,5-dione
Comparison:
- Uniqueness: The presence of the bromine atom in 1-(4-bromophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-2,5-dione imparts unique electronic and steric properties compared to its chloro, fluoro, and methyl analogs. This can affect its reactivity, binding affinity, and overall biological activity.
- Reactivity: The bromine atom is a good leaving group, making the compound more reactive in nucleophilic substitution reactions compared to its chloro and fluoro counterparts.
- Biological Activity: The specific interactions with biological targets may vary due to differences in the size and electronegativity of the substituents, leading to variations in pharmacological profiles.
Properties
Molecular Formula |
C19H17BrN2O2 |
---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H17BrN2O2/c20-15-5-7-16(8-6-15)22-18(23)11-17(19(22)24)21-10-9-13-3-1-2-4-14(13)12-21/h1-8,17H,9-12H2 |
InChI Key |
PVOXCJXXXYMFFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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